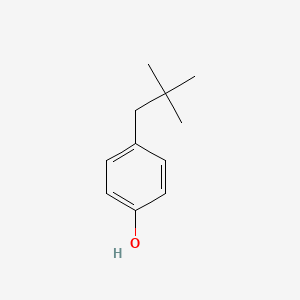

4-(2,2-Dimethylpropyl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2,2-dimethylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTHGQKQYABWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177740 | |

| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-92-9 | |

| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2,2 Dimethylpropyl Phenol

Established Synthetic Routes for Phenolic Compounds Relevant to 4-(2,2-Dimethylpropyl)phenol

The synthesis of substituted phenols such as this compound can be approached through various established methodologies. These routes often involve either the formation of the phenol (B47542) ring with pre-existing substituents or the introduction of substituents onto a phenol core.

Classical Phenol Synthesis Strategies (e.g., Diazonium Salt Hydrolysis)

A versatile and classical method for preparing phenols involves the hydrolysis of aryl diazonium salts. lkouniv.ac.in This process typically begins with the diazotization of a primary aromatic amine. The amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid at low temperatures, to produce the corresponding diazonium salt. lkouniv.ac.in

The resulting diazonium salt can then be hydrolyzed by warming the aqueous solution. libretexts.org The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), and it is readily replaced by a hydroxyl group (-OH) from water. libretexts.orgtiwariacademy.com This method is advantageous for its mild conditions and applicability to a wide range of substituted anilines, allowing for the synthesis of phenols with substitution patterns that might be difficult to achieve through other means. lkouniv.ac.in

Table 1: Key Steps in Phenol Synthesis via Diazonium Salt Hydrolysis

| Step | Reaction | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Diazotization | Primary Aromatic Amine, NaNO₂, Strong Acid (e.g., HCl) | Low Temperature (0-5 °C) | Arenediazonium Salt |

Alkylation Strategies for Phenol Derivatization

The introduction of alkyl groups onto a phenol ring is a fundamental strategy for derivatization. Friedel-Crafts alkylation is a primary method used to produce alkylphenols. jk-sci.com This reaction involves treating a phenol with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a Lewis acid or Brønsted acid catalyst. jk-sci.comrsc.org

For the synthesis of this compound, phenol would be alkylated with a reagent capable of introducing the 2,2-dimethylpropyl (neopentyl) group. The alkylation of phenols with olefins in the presence of an acid catalyst is a well-established industrial process. google.com However, Friedel-Crafts alkylations are prone to certain limitations, including polyalkylation, where multiple alkyl groups are added to the ring, and carbocation rearrangements, which can lead to a mixture of products. jk-sci.com The choice of catalyst, reaction temperature, and the ratio of reactants can be optimized to favor the desired product. jk-sci.comgoogle.com For instance, using an excess of the aromatic reactant can help minimize polyalkylation. jk-sci.com

Regioselective Synthesis of Substituted Phenols

Achieving regioselectivity—the control of substituent placement on the aromatic ring—is a critical challenge in the synthesis of specific substituted phenols. oregonstate.eduacs.org The powerful activating and ortho, para-directing nature of the hydroxyl group means that classical electrophilic substitutions on phenol often yield a mixture of ortho and para isomers. nih.govucalgary.ca

To overcome this, various advanced strategies have been developed. One approach involves the use of directing groups, which are temporarily installed on the phenolic hydroxyl group to guide the electrophile to a specific position, typically the ortho position. nih.gov After the reaction, the directing group can be removed. Another strategy involves catalysis, such as using ruthenium-based catalysts that can selectively promote ortho-alkenylation of phenolic carbamates. nih.gov Furthermore, novel methods, like the one-step conversion of hydroxypyrones and nitroalkenes, have been reported to provide phenols with complete regiochemical control, allowing for programmable substitution at any position on the ring. oregonstate.eduresearchgate.net

Functionalization Reactions of the Aromatic Ring in this compound

The aromatic ring of this compound is activated towards electrophilic attack by the electron-donating hydroxyl group. This inherent reactivity allows for a variety of functionalization reactions.

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl group is a strongly activating substituent. byjus.comwikipedia.org It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution process. byjus.com This activation is so pronounced that many EAS reactions on phenols, such as halogenation and nitration, can proceed under milder conditions than those required for benzene, often without the need for a strong Lewis acid catalyst. ucalgary.cachemistrysteps.com

The hydroxyl group directs incoming electrophiles to the ortho and para positions. byjus.com In this compound, the para position is occupied by the 2,2-dimethylpropyl group. Consequently, electrophilic substitution will occur at the ortho positions (C2 and C6) relative to the hydroxyl group.

Halogenation is a classic example of an electrophilic aromatic substitution reaction that phenols readily undergo. mlsu.ac.in The high reactivity of the phenol ring often makes it difficult to control the extent of halogenation. libretexts.org

The outcome of the halogenation of phenols is highly dependent on the reaction conditions, particularly the solvent. stackexchange.com

In Polar Solvents: When phenol is treated with bromine in a polar solvent like water (bromine water), a white precipitate of 2,4,6-tribromophenol is formed rapidly. byjus.comstackexchange.com The polar solvent facilitates the ionization of both the phenol to the more reactive phenoxide ion and the halogen molecule, leading to polysubstitution. stackexchange.com

In Non-Polar Solvents: To achieve monohalogenation, the reaction can be carried out in a solvent of low polarity, such as carbon disulfide (CS₂) or chloroform (CHCl₃), and at low temperatures. mlsu.ac.instackexchange.comyoutube.com Under these milder conditions, the reaction can be controlled to yield a mixture of o-bromophenol and p-bromophenol. stackexchange.com

For this compound, halogenation would be expected to occur at the two available ortho positions. Depending on the stoichiometry and reaction conditions, mono- or di-halogenated products could be formed.

Table 2: Conditions for Halogenation of Phenols

| Solvent | Polarity | Temperature | Typical Product(s) |

|---|---|---|---|

| Water | High | Room Temperature | Polyhalogenated (e.g., 2,4,6-tribromophenol) |

| Carbon Disulfide (CS₂) | Low | Low Temperature | Monohalogenated (ortho and para isomers) |

Nitration Reactions

The nitration of this compound, an electrophilic aromatic substitution reaction, introduces a nitro group (-NO2) onto the aromatic ring. Due to the presence of the activating hydroxyl group and the alkyl substituent, this reaction proceeds readily. The positions ortho to the hydroxyl group are activated, and since the para position is already substituted, nitration is expected to occur at the ortho positions.

Phenols are highly reactive towards nitration and can be nitrated using dilute nitric acid. nih.gov For instance, the nitration of a similar compound, p-tert-butylphenol, is carried out by dissolving it in a solvent and then adding concentrated nitric acid at a controlled temperature of 5–20 °C for 3–4 hours. google.com The molar ratio of p-tert-butylphenol to concentrated nitric acid is typically maintained at 1:1 to 1:1.1. google.com A variety of solvents can be employed, including ethanol, isopropanol, n-butanol, acetate, ethyl acetate, or diacetyl oxide. google.com This process yields o-nitro-p-tert-butylphenol. google.com It is plausible that this compound would react under similar conditions to yield 2-nitro-4-(2,2-dimethylpropyl)phenol.

Alternative nitrating agents for phenols include a mixture of sodium nitrite in the presence of tetrabutylammonium dichromate (TBAD) in dichloromethane, which allows for mononitration under neutral aprotic conditions. ias.ac.in Another approach involves the use of metal nitrates, such as copper(II) nitrate, iron(III) nitrate, or chromium(III) nitrate, in various anhydrous organic solvents. ijcce.ac.ir

Table 1: General Conditions for Nitration of p-tert-Alkylphenols

| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reference |

| Concentrated Nitric Acid | Ethanol, Ethyl Acetate, etc. | 5–20 | 3–4 | o-nitro-p-tert-alkylphenol | google.com |

| Sodium Nitrite/TBAD | Dichloromethane | Reflux | 48 | o-nitrophenol and p-nitrophenol | ias.ac.in |

| Metal Nitrates (e.g., Cu(NO3)2) | Acetone, Ethyl Acetate, etc. | Room Temperature or Reflux | Variable | Mono- and dinitro-phenols | ijcce.ac.ir |

Sulfonation Reactions

Sulfonation of phenols involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. Phenols are known to be readily sulfonated by reagents such as concentrated sulfuric acid at room temperature. chemicalbook.com The reaction generates heat. chemicalbook.com Other sulfonating agents include sulfur trioxide gas, dialkyl sulfuric acid, and chlorosulfonic acid, and the reaction is typically carried out in a solvent. epo.org For substituted phenols, the position of sulfonation is directed by the existing substituents. In the case of this compound, the sulfonic acid group is expected to substitute at one of the ortho positions to the hydroxyl group.

A common solvent for sulfonation using chlorosulfonic acid is a chlorohydrocarbon like 1,2-dichloroethane. epo.org However, due to toxicity concerns with such solvents, alternative methods have been developed. epo.org For example, dialkyl carbonates like dimethyl carbonate or diethyl carbonate can be used as solvents for the sulfonation of phenols with chlorosulfonic acid. epo.org

Friedel–Crafts Reactions

Friedel–Crafts reactions are a set of reactions that attach substituents to an aromatic ring and are categorized into alkylation and acylation reactions. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). cerritos.edu For phenols, the reaction can be complex due to the interaction of the hydroxyl group with the catalyst. A relevant industrial application of this reaction is the production of tert-amylphenols by reacting isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) with phenol in the presence of an inorganic solid acid catalyst (like silica-alumina, zeolites) or an acidic ion-exchange resin. epo.orggoogle.com This process can lead to the formation of p-tert-amylphenol and 2,4-di-tert-amylphenol. google.com The reaction is typically conducted at temperatures between 30°C and 120°C and pressures of 1 to 10 kg/cm ² for 1 to 7 hours. google.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to an aromatic ring using an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst. sasoltechdata.com Phenols can undergo either C-acylation (on the aromatic ring) or O-acylation (on the hydroxyl group). ijcce.ac.ir C-acylation is a Friedel-Crafts reaction that yields an aryl ketone, while O-acylation is an esterification. ijcce.ac.ir The product of C-acylation is generally more stable and is favored under conditions of thermodynamic control, typically in the presence of AlCl3. ijcce.ac.ir

Oxidation Reactions and Quinone Formation

Phenols can be oxidized to form quinones, which are cyclic conjugated diketones. The oxidation of phenol itself with strong oxidizing agents like chromic acid, or potassium dichromate in an acidic medium, yields benzoquinone. ias.ac.incerritos.edunih.gov Other reagents that can be used for this transformation include acidic sodium dichromate, alkaline potassium permanganate (KMnO4), and Jones reagent. nih.gov

For p-substituted phenols like this compound, oxidation can lead to the formation of a p-benzoquinone derivative where the alkyl group is replaced. For example, the oxidation of phenols can be carried out with oxygen in the presence of a copper salt catalyst. fishersci.ca This process can be improved by using a cosolvent system of acetonitrile and methanol. fishersci.ca Another method involves the oxidation of p-substituted phenols using manganese dioxide in a mixture of aqueous sulfuric acid and a cosolvent. nih.gov The electrochemical oxidation of phenols in methanol can also lead to the formation of quinone acetals, which can then be hydrolyzed to the corresponding quinones. nih.gov The position of the hydroxyl group on the aromatic ring dictates the position of the resulting quinone. nih.gov

Reactions Involving the Hydroxyl Group

Esterification with Acyl Chlorides and Acid Anhydrides

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. Phenols generally react slowly with carboxylic acids, so more reactive acylating agents like acyl chlorides and acid anhydrides are typically used. pearson.com

With Acyl Chlorides: The reaction of a phenol with an acyl chloride, such as benzoyl chloride, results in the formation of a phenyl ester. chemeo.com This reaction is often carried out in the presence of a base like sodium hydroxide or pyridine to neutralize the hydrogen chloride byproduct. chemeo.com For less reactive acyl chlorides like benzoyl chloride, it is often advantageous to first convert the phenol to its more reactive phenoxide ion by treatment with a base. The reaction of phenols with acyl chlorides can also be catalyzed by titanium dioxide (TiO2) under solvent-free conditions at room temperature. wikipedia.org

With Acid Anhydrides: Acid anhydrides, such as acetic anhydride, also react with phenols to form esters. rsc.org These reactions are generally slower than those with acyl chlorides and may require heating. pearson.com The reaction can be catalyzed by acids or bases. For example, 4-(dimethylamino)pyridine (DMAP) is an effective catalyst for the acylation of alcohols and phenols with acid anhydrides. google.comsmolecule.com

Table 2: General Conditions for Esterification of Phenols

| Acylating Agent | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

| Acyl Chloride | Pyridine/NaOH | Dichloromethane | Room Temperature | Phenyl Ester | chemeo.com |

| Benzoyl Chloride | NaOH | - | Shaking for ~15 min | Phenyl Benzoate | |

| Acyl Chloride | TiO2 | Solvent-free | 25°C | Phenyl Ester | wikipedia.org |

| Acetic Anhydride | DMAP | - | Room Temperature | Phenyl Acetate | google.comsmolecule.com |

| Acetic Anhydride | - | - | Warming | Phenyl Acetate | pearson.com |

Derivatization Strategies for Advanced Applications

The chemical structure of this compound can be modified through various derivatization strategies to tailor its properties for specific applications. These derivatizations can target either the aromatic ring or the hydroxyl group.

One common derivatization of the hydroxyl group is the formation of a trimethylsilyl (TMS) ether. This is often done for analytical purposes, such as gas chromatography, to increase the volatility and thermal stability of the compound.

Alkylation of the aromatic ring is another derivatization strategy. For example, the introduction of a propenyl group at the ortho position to the hydroxyl group results in 4-(1,1-dimethylpropyl)-2-(2-propen-1-yl)-phenol. youtube.com Such modifications can alter the biological activity and physical properties of the parent molecule.

Furthermore, the biotransformation of p-tert-amylphenol by various microorganisms has been studied, leading to hydroxylated and ring-fission products. researchgate.net This represents a biological approach to the derivatization of this compound, which can lead to novel structures with potential applications in bioremediation or as synthons for other molecules. researchgate.net

Synthesis of Complex Ligands Incorporating the 2,2-Dimethylpropyl Moiety

The this compound scaffold can be chemically modified to produce a variety of complex ligands for applications in coordination chemistry and catalysis. The bulky neopentyl group can play a crucial role in controlling the steric environment around a metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complexes. Common strategies to elaborate the phenol into a ligand involve reactions targeting the hydroxyl group or the aromatic ring.

One general approach involves the Mannich reaction , a three-component condensation of the phenol with formaldehyde (B43269) and a primary or secondary amine. This reaction introduces an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group, yielding a Mannich base. These products can act as bidentate or tridentate ligands, coordinating to metal ions through the phenolate oxygen and the amine nitrogen. The specific amine used in the reaction can be varied to tune the electronic and steric properties of the resulting ligand.

Another strategy is the synthesis of Schiff base ligands . This involves the condensation of a salicylaldehyde derivative of this compound with a primary amine. The resulting Schiff base, containing an imine (-C=N-) linkage, can coordinate to metal ions through the phenolate oxygen and the imine nitrogen. The diverse range of available primary amines allows for the synthesis of a wide array of Schiff base ligands with tailored properties.

Furthermore, phosphine ligands can be synthesized from this compound. This typically involves a multi-step synthesis, potentially starting with the halogenation of the phenol, followed by a cross-coupling reaction with a phosphine-containing reagent. The resulting phosphine ligands are valuable in homogeneous catalysis, particularly in reactions involving transition metals like palladium, rhodium, and nickel.

The synthesis of calixarenes also represents a significant application of p-substituted phenols like this compound. Calixarenes are macrocyclic compounds formed by the base-catalyzed condensation of a phenol with an aldehyde, most commonly formaldehyde. oregonstate.edu The neopentyl groups on the upper rim of the calixarene cavity can create a specific hydrophobic binding pocket, making these molecules suitable for host-guest chemistry and the development of sensors and catalysts.

Synthetic Pathways for Biologically Active Phenolic Derivatives (e.g., CGP7930 Analogues)

A prominent example of a biologically active derivative that, while not directly synthesized from this compound, shares a related structural motif is CGP7930. The correct chemical name for CGP7930 is 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol. It is a positive allosteric modulator of the GABA(B) receptor and its synthesis starts from a different phenol, 2,6-di-tert-butylphenol. wikipedia.org

The synthesis of CGP7930 and its analogues generally involves the alkylation of a sterically hindered phenol at the para-position. A plausible synthetic route to CGP7930 would involve a Friedel-Crafts type alkylation of 2,6-di-tert-butylphenol with a suitable electrophile that can introduce the 3-hydroxy-2,2-dimethylpropyl side chain.

A general synthetic strategy for related 4-substituted-2,6-dialkylphenols often involves the reaction of the parent phenol with an appropriate alkylating agent in the presence of a Lewis acid catalyst. For instance, the synthesis of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol has been achieved by reacting 2,6-di-tert-butylphenol with allyl alcohol in the presence of an alkali catalyst. researchgate.net This suggests that a similar approach using a precursor for the 3-hydroxy-2,2-dimethylpropyl group could be employed for the synthesis of CGP7930.

The key transformation would be the introduction of the C5 side chain at the para-position of the phenol ring. This could potentially be achieved through a reaction with an unsaturated aldehyde or ketone followed by reduction, or by direct alkylation with a suitable halo-alcohol derivative. The specific reaction conditions, including the choice of catalyst and solvent, would be critical to achieve the desired product with good yield and selectivity, avoiding side reactions such as O-alkylation.

The following table summarizes the key reactants and reaction types involved in the synthesis of complex ligands and biologically active derivatives discussed.

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| This compound | Formaldehyde, Amine | Mannich Reaction | Mannich Base Ligands |

| Salicylaldehyde derivative of this compound | Primary Amine | Condensation | Schiff Base Ligands |

| This compound | Halogenating agent, Phosphine reagent | Halogenation, Cross-coupling | Phosphine Ligands |

| This compound | Formaldehyde, Base | Condensation | Calixarenes |

| 2,6-Di-tert-butylphenol | Alkylating agent (e.g., halo-alcohol) | Friedel-Crafts Alkylation | CGP7930 Analogues |

Advanced Characterization and Analytical Techniques for 4 2,2 Dimethylpropyl Phenol and Its Metabolites

Chromatographic Methodologies

Chromatography is a fundamental technique for separating 4-(2,2-Dimethylpropyl)phenol from complex mixtures. The choice of method depends on the sample matrix, the concentration of the analyte, and the specific research question.

Gas Chromatography (GC) with Diverse Detection Systems (FID, ECD, MS)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The compound can be analyzed directly or after derivatization to enhance its volatility and detection. epa.gov

Flame Ionization Detection (FID): GC-FID is a common technique for the analysis of underivatized phenols. settek.comepa.gov It provides good sensitivity and a wide linear range. The response is based on the number of carbon atoms in the molecule, making it a reliable quantitative detector.

Electron Capture Detection (ECD): For increased sensitivity, especially in trace analysis, phenols can be derivatized. A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl ether derivatives. epa.govsettek.com These derivatives are highly responsive to an Electron Capture Detector (ECD), which is particularly sensitive to electrophilic compounds. However, it's important to note that not all phenols derivatize efficiently with PFBBr. settek.com

Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides both separation and structural identification. nih.gov GC-MS is highly selective and can be operated in different modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying target analytes. nih.govthermofisher.com For complex mixtures containing isomers, GC-MS/MS systems, like a triple quadrupole (TSQ), can be used in Selected Reaction Monitoring (SRM) mode to achieve very low detection limits and high selectivity. thermofisher.com

| GC Technique | Detector | Derivatization | Application |

| GC | FID | Typically none required | Quantitative analysis of underivatized phenols settek.com |

| GC | ECD | Required (e.g., with PFBBr) | Trace level analysis of derivatized phenols epa.govsettek.com |

| GC-MS | MS | Optional | Identification and quantification nih.govthermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing alkylphenols and their metabolites, particularly in complex biological and environmental samples. perkinelmer.comsepscience.comnih.gov This technique is well-suited for compounds that are not easily volatilized or are thermally labile.

The analysis typically involves a reverse-phase liquid chromatography system for separation, coupled to a triple quadrupole mass spectrometer. perkinelmer.com Alkylphenols can be analyzed without derivatization; however, pre-column derivatization with reagents like dansyl chloride can improve sensitivity and selectivity. mendelnet.cz Ionization is often achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). lcms.cziastate.edu In negative ion mode APCI, alkylphenols readily form deprotonated molecules [M-H]-, which can be used for accurate identification and quantification. lcms.cz The use of tandem mass spectrometry (MS/MS) allows for specific fragmentation of the parent ion into product ions, which significantly enhances the specificity of the analysis. nih.govnih.gov

| Parameter | Condition |

| Column | C18 (Reversed-Phase) lcms.cz |

| Mobile Phase | Gradient of water and methanol or acetonitrile with formic acid lcms.czmetabolomicsworkbench.org |

| Ionization Mode | Negative Ion APCI or ESI lcms.cz |

| Detection | Multiple Reaction Monitoring (MRM) sepscience.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the separation and qualitative analysis of mixtures. orgchemboulder.comnih.gov For phenolic compounds, silica gel is a commonly used stationary phase. operachem.comresearchgate.net

The separation is based on the differential partitioning of the components of a mixture between the solid stationary phase and the liquid mobile phase. operachem.com A sample is spotted on a TLC plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). orgchemboulder.com As the solvent moves up the plate by capillary action, the components of the sample are separated based on their polarity. orgchemboulder.com After development, the separated spots can be visualized under UV light or by spraying with a visualizing agent like ferric chloride. operachem.comresearchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to that of a known standard. libretexts.org

| Stationary Phase | Mobile Phase Example | Visualization |

| Silica Gel GF254 | Chloroform:Ethyl Acetate:Formic Acid (5:4:1) | UV light (254 nm), Ferric Chloride spray researchgate.net |

| Cellulose | Ethyl Acetate:Formic Acid:Acetic Acid:Water (100:11:11:26) | UV light (254 nm) researchgate.net |

Precalculation of Retention Indices in Capillary Gas Chromatography

Retention indices (RI) are used in gas chromatography to convert retention times into system-independent constants, which aids in the identification of compounds. mdpi.comresearchgate.net The Kovats retention index system, for example, is based on the retention times of n-alkanes. gcms.cz For specific compound classes like alkylphenols, specialized retention index systems have been proposed. The Alkylphenol Retention Index (APRI) system uses para-substituted n-alkylphenols as a reference series. daneshyari.comnih.gov

Predicting retention indices can be a valuable tool when authentic standards are unavailable. Quantitative structure-retention relationship (QSRR) models can be developed to predict retention times and indices based on molecular descriptors. nih.gov For this compound (also known as 4-(1,1-dimethylpropyl)phenol), an additive scheme has been used for the precalculation of its retention index. This involves starting with the known retention index of a similar structure, such as 4-(1,1-dimethylethyl)phenol, and applying a transformation (e.g., replacing a methyl group with an ethyl group). The experimentally determined average I-value for 4-(1,1-dimethylpropyl)phenol was found to be 1405 ± 7, which closely matched the pre-calculated I-value of 1417 ± 11. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structure of this compound and its metabolites. Mass spectrometry, in particular, provides detailed information about the molecular weight and fragmentation patterns of the compound.

Mass Spectrometry (MS) Applications (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of organic compounds. purdue.edu

Electron Ionization (EI) is a "hard" ionization technique commonly used in GC-MS. wikipedia.orgemory.edu In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. libretexts.orgchemrxiv.org This process ejects an electron from the molecule, forming a radical cation (molecular ion, M•+). libretexts.org The high energy involved often causes extensive fragmentation of the molecular ion. libretexts.org This fragmentation is highly reproducible and creates a characteristic mass spectrum, which serves as a "fingerprint" for the compound. The resulting fragmentation pattern provides valuable information about the structure of the molecule. wikipedia.org For alkylphenols, characteristic fragments can help in identifying the structure of the alkyl side chain and its position on the phenol (B47542) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the para-substituted ring typically appear as a characteristic AA'BB' system of two doublets. The protons on the carbons ortho to the hydroxyl group are expected to resonate at a different frequency than the protons on the carbons ortho to the neopentyl group. The phenolic hydroxyl proton gives rise to a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature. The aliphatic portion of the molecule produces a singlet for the methylene (B1212753) (-CH₂) protons and a sharp, strong singlet for the nine equivalent protons of the tert-butyl group. For similar 4-alkylphenols, aromatic protons are observed in the range of δ 6.7-7.1 ppm. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments. oregonstate.edu Due to the molecule's symmetry, the six aromatic carbons will resolve into four distinct signals. docbrown.info The carbon atom bonded to the hydroxyl group (C1) is typically shifted downfield. The carbons ortho to the -OH group (C2, C6) and those meta to it (C3, C5) will be chemically equivalent, respectively. The carbon para to the -OH group (C4), which is attached to the alkyl side chain, will show a unique chemical shift. The aliphatic side chain will exhibit three signals corresponding to the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Predicted NMR Data for this compound | Assignment | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | | Predicted δ (ppm) | Multiplicity | Integration | Predicted δ (ppm) | | -OH | 4.5 - 5.5 | broad singlet | 1H | - | | Ar-H (ortho to OH) | ~6.75 | doublet | 2H | ~115 | | Ar-H (meta to OH) | ~7.05 | doublet | 2H | ~129 | | -CH₂- | ~2.45 | singlet | 2H | ~45 | | -C(CH₃)₃ | ~0.90 | singlet | 9H | ~32 (quaternary) | | -C(CH₃)₃ | ~0.90 | singlet | 9H | ~30 (methyl) | | Ar-C (ipso to OH) | - | - | - | ~154 | | Ar-C (ipso to alkyl) | - | - | - | ~138 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. acs.orgillinois.edulibretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. mdpi.comlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key characteristic peaks for this compound include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Multiple sharp, medium-intensity bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ due to the stretching of C-H bonds in the neopentyl group.

C=C Stretch (Aromatic): Several bands of varying intensity in the 1450-1610 cm⁻¹ region, indicative of the benzene ring.

C-O Stretch: A strong band around 1230 cm⁻¹ corresponding to the stretching of the phenolic C-O bond.

C-H Bending (Out-of-Plane): A strong band around 830 cm⁻¹ is expected, which is characteristic of para-disubstitution on a benzene ring.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton. libretexts.org Expected prominent signals include:

Aromatic Ring Modes: A strong, sharp peak around 1600 cm⁻¹ corresponding to a symmetric ring stretching mode. Another characteristic ring "breathing" mode is also expected.

C-H Stretch: Both aromatic and aliphatic C-H stretching vibrations are visible, typically in the 2800-3100 cm⁻¹ range. mdpi.com

Alkyl Group Vibrations: Modes associated with the C-C bonds and deformations of the neopentyl group will be present in the fingerprint region.

The combination of IR and Raman provides a detailed vibrational fingerprint of the molecule, confirming the presence of the phenolic hydroxyl group, the para-substituted aromatic ring, and the neopentyl substituent. longdom.orgspectroscopyonline.comresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | IR | 3600 - 3200 | Strong, Broad |

| Aromatic C-H stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | IR, Raman | 3000 - 2850 | Strong |

| Aromatic C=C stretch | IR, Raman | 1610, 1510, 1450 | Medium to Strong |

| Phenolic C-O stretch | IR | ~1230 | Strong |

X-ray Crystallography for Structural Elucidation of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. redalyc.org

Computational and Theoretical Studies on 4 2,2 Dimethylpropyl Phenol

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. Theoretical vibrational frequencies and optimized geometric parameters, such as bond lengths and bond angles, for p-tert-butylphenol have been determined using DFT methods. researchgate.net These calculations are crucial for predicting the molecule's stability and reactivity. For instance, DFT studies on various phenolic compounds have been employed to calculate quantum chemical parameters and understand their structural characteristics.

Ab Initio Methods (e.g., Restricted Hartree-Fock)

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, provide a high level of theoretical accuracy. The Restricted Hartree-Fock (RHF) method, a cornerstone of ab initio calculations, has been used to determine the atomic charges of various phenolic compounds. usda.gov Specifically, calculations at the RHF/6-31+G level of theory have been employed to derive ChelpG charges, which represent the electrostatic potential-derived charges on each atom. usda.gov These charge distributions are instrumental in understanding the reactivity of phenolic compounds with other molecules, such as formaldehyde (B43269). usda.gov

Molecular Geometry Optimization

The optimization of a molecule's geometry to find its lowest energy conformation is a standard procedure in computational chemistry. For phenolic compounds, DFT has been a primary tool for obtaining accurate optimized structures, including bond lengths, bond angles, and dihedral angles. These optimized geometries are essential for understanding the molecule's three-dimensional shape and its influence on physical and chemical properties.

Table 1: Representative Optimized Geometrical Parameters for Phenolic Compounds (Based on DFT Calculations)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O | ~1.37 Å | |

| O-H | ~0.96 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-H | ~109° | |

| C-C-O | ~120° |

Note: The values presented are typical for phenolic compounds and are intended for illustrative purposes. Specific values for 4-(2,2-Dimethylpropyl)phenol would require dedicated computational studies.

Vibrational Frequency Analysis

Vibrational frequency analysis, often performed in conjunction with geometry optimization, provides information about the vibrational modes of a molecule. These theoretical frequencies can be correlated with experimental infrared and Raman spectra to identify and characterize the compound. For p-tert-butylphenol, theoretical vibrational frequencies have been calculated using DFT, aiding in the interpretation of its vibrational spectra. researchgate.net The characteristic vibrational frequencies of different functional groups, such as the O-H stretch of the hydroxyl group and the various C-C and C-H vibrations of the aromatic ring and alkyl substituent, can be assigned based on these calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the conformational behavior and intermolecular interactions of molecules over time. While specific molecular dynamics studies on isolated this compound are not prominent in the literature, research on related systems provides valuable insights. For example, molecular mechanics and molecular dynamics have been used to investigate the structural characteristics of p-tert-butylphenol acetaldehyde (B116499) resins. elsevierpure.com These simulations revealed that in the resin structure, the hydroxyl groups tend to cluster in the center of the molecule through intramolecular hydrogen bonding, while the tert-butyl groups are oriented outwards. elsevierpure.com Such studies highlight how the phenolic structure influences the larger-scale conformation of polymers.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides a deep understanding of its reactivity, stability, and spectroscopic properties. This involves examining the distribution of electrons, the nature of molecular orbitals, and the electrostatic potential. For phenolic compounds, the electronic structure is heavily influenced by the interplay between the electron-donating hydroxyl group and the aromatic ring. The presence of an alkyl group, such as the neopentyl group in this compound, further modifies the electronic properties through inductive effects. While a detailed electronic structure analysis specific to this compound is not available, general principles from studies on other alkylphenols can be applied.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. researchgate.net

For this compound, an FMO analysis would calculate the energies of the HOMO, LUMO, and the resulting energy gap. The spatial distribution of these orbitals would also be visualized. The HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom due to the presence of lone pairs and the π-electron system, identifying these as the most probable sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, indicating the sites susceptible to nucleophilic attack. This analysis provides a powerful prediction of the molecule's behavior in chemical reactions.

A representative data table from such a study would include the following parameters:

| Parameter | Energy (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

Note: Specific computational data for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.orgrsc.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites and intermolecular interactions. mdpi.com The MEP map is color-coded to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow areas represent regions with near-zero or intermediate potential.

An MEP analysis of this compound would reveal the distribution of charge across the molecule. The most negative potential would be concentrated around the phenolic oxygen atom due to its high electronegativity and lone pair electrons, confirming it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it a hydrogen bond donor site. The aromatic ring would show a moderately negative potential due to its π-electron cloud, while the aliphatic neopentyl group would be largely neutral (green). This visualization is invaluable for understanding how the molecule interacts with other molecules, including solvents, receptors, or reactants. rsc.org

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. uni-muenchen.dewikipedia.org It partitions the total electron population among the different atoms, providing an estimate of the local electron density. q-chem.com By assigning charges to individual atoms, this analysis helps in understanding the electronic structure, polarity, and reactivity of the molecule. chemrxiv.org

However, it is known that Mulliken charges are highly dependent on the basis set used in the calculation and can sometimes yield unphysical results. uni-muenchen.dewikipedia.org Despite this limitation, it remains a widely used tool for a qualitative understanding of charge distribution.

For this compound, a Mulliken population analysis would assign specific numerical charge values to each atom (C, H, and O). The analysis would be expected to show a significant negative charge on the oxygen atom and a positive charge on the attached hydrogen of the hydroxyl group. The carbon atom bonded to the hydroxyl group would likely carry a partial positive charge, while the other ring carbons and the atoms of the neopentyl group would have smaller, varying charges. This data provides a quantitative, albeit approximate, picture of the charge distribution predicted by the MEP map.

A data table from this analysis would list the calculated partial charge for each atom in the molecule:

| Atom | Mulliken Charge (a.u.) |

| O1 | Calculated Value |

| C1 | Calculated Value |

| C2 | Calculated Value |

| ... | Calculated Value |

Note: Specific computational data for this compound were not available in the searched literature.

Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis and ECD)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. mdpi.com TD-DFT can simulate the electronic absorption (UV-Vis) spectra by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org This allows for the prediction of the maximum absorption wavelength (λmax) and the intensity of absorption bands, which can be compared with experimental data to confirm molecular structure and understand electronic properties. nih.gov

A TD-DFT study on this compound would predict its UV-Vis absorption spectrum. For phenols, the characteristic absorptions are due to π → π* transitions within the aromatic ring. The calculations would provide the specific wavelengths of these transitions and identify the molecular orbitals involved. For chiral molecules, Electronic Circular Dichroism (ECD) spectra can also be predicted to determine absolute configuration, although this compound is achiral. The results of these simulations are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule. mdpi.com

A typical data table for a TD-DFT UV-Vis prediction would look like this:

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | Calculated Value | Calculated Value | e.g., HOMO → LUMO |

| S0 → S2 | Calculated Value | Calculated Value | e.g., HOMO-1 → LUMO |

Note: Specific computational data for this compound were not available in the searched literature.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.netfrontiersin.org Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). researchgate.netresearchgate.net The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation, a primary NLO response. nih.gov Molecules with significant charge separation, often found in push-pull systems with electron-donating and electron-accepting groups, tend to have large β values. mdpi.com

A summary of predicted NLO properties would be presented in a table:

| Property | Calculated Value | Units |

| Dipole Moment (μ) | Calculated Value | Debye |

| Mean Polarizability (α) | Calculated Value | esu |

| First Hyperpolarizability (βtot) | Calculated Value | esu |

Note: Specific computational data for this compound were not available in the searched literature.

Cheminformatics Approaches for Structure-Activity Relationship Analysis

Cheminformatics employs computational methods to analyze large datasets of chemical compounds to find relationships between their structure and biological activity or physical properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a primary cheminformatics technique that develops mathematical models correlating chemical descriptors of molecules with their observed activities. nih.govresearchgate.net These descriptors can be based on topology, electronic properties (like HOMO/LUMO energies), or steric features. explorationpub.commdpi.com

For this compound, a QSAR study would typically involve a dataset of various substituted phenols and their measured biological activity (e.g., toxicity, estrogenic activity, or antioxidant capacity). researchgate.net Various molecular descriptors for this compound, such as its octanol-water partition coefficient (logP), molecular weight, polar surface area, and quantum-chemically derived parameters, would be calculated. The QSAR model would then use these descriptors to predict the activity of this compound and to understand which structural features are most important for the observed biological effect. Such models are invaluable in drug discovery and environmental risk assessment for predicting the properties of new or untested chemicals. mdpi.comexplorationpub.com

Biological and Biochemical Interactions of 4 2,2 Dimethylpropyl Phenol and Its Analogues

Receptor Binding and Modulation Studies (in vitro and in animal models)

The biological and biochemical interactions of 4-(2,2-dimethylpropyl)phenol and its analogues, particularly the well-studied compound CGP7930, have been a subject of significant research. These investigations have primarily focused on their modulatory effects on γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.

CGP7930, an analogue of this compound, is recognized as a positive allosteric modulator (PAM) of the metabotropic GABAB receptor nih.govmedchemexpress.comresearchgate.net. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's response to the agonist. CGP7930 has been shown to enhance the affinity of the GABAB receptor for its agonist, GABA, and to increase the efficacy of signal transduction following agonist stimulation nih.govresearchgate.netnih.gov. The site of action for CGP7930 and similar modulators appears to be the GABAB2 (GB2) subunit of the heterodimeric GABAB receptor, which is involved in G-protein coupling and signal transduction nih.govnih.govsemanticscholar.org. By targeting this subunit, CGP7930 can "fine-tune" the receptor's activity nih.govresearchgate.net.

Ligand binding assays are crucial for characterizing the functional consequences of allosteric modulation. The [35S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the GABAB receptor creative-bioarray.comacs.orgresearchgate.net. When an agonist activates the receptor, it facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. The use of the non-hydrolyzable GTP analogue, [35S]GTPγS, allows for the accumulation and measurement of activated G-proteins creative-bioarray.comacs.org.

Studies using this assay have confirmed the positive allosteric modulatory action of CGP7930 on GABAB receptors nih.gov. In the presence of CGP7930, the potency of GABA in stimulating [35S]GTPγS binding is significantly increased. Research has shown that CGP7930 increases both the affinity and the maximal effect of GABA in this assay nih.gov. For instance, one study demonstrated that in the presence of 0.1 mM and 1 mM of CGP7930, the EC50 value for GABA-stimulated [35S]GTPγS binding was reduced approximately 3-fold and 10-fold, respectively nih.gov. A slight increase in basal [35S]GTPγS binding in the absence of GABA was also noted, suggesting that CGP7930 might possess some weak agonist activity on its own nih.gov.

Table 1: Effect of CGP7930 on GABA Potency in [35S]GTPγS Binding Assay

| Concentration of CGP7930 | GABA EC50 (μM) | Fold Increase in Potency |

|---|---|---|

| 0 (Control) | 42.0 ± 11.0 | - |

| 100 μM (0.1 mM) | 30.0 ± 7.5 | ~1.4 |

| 1000 μM (1.0 mM) | 4.7 ± 1.04 | ~8.9 |

Data sourced from a study on the direct activation of the GABAB2 heptahelical domain by CGP7930 nih.gov.

Electrophysiological studies, particularly using whole-cell patch-clamp techniques in cell lines (like HEK-293 cells) expressing recombinant GABAB receptors and in cultured neurons, have provided direct evidence of the functional modulation by CGP7930 tocris.comnih.gov. These assays measure the ion currents that are triggered by receptor activation. GABAB receptors typically couple to G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization nih.govucl.ac.uk.

In cellular assays, CGP7930 has been shown to potentiate GABA-activated potassium currents nih.gov. It increases both the potency and efficacy of GABA at recombinant and native GABAB receptors tocris.com. The EC50 values for this potentiation at recombinant and native GABAB receptors have been reported as 4.60 μM and 5.37 μM, respectively tocris.com. Furthermore, CGP7930 enhances the inhibitory effect of the GABAB agonist L-baclofen in cultured cortical neurons medchemexpress.comtocris.com. These findings from electrophysiological assays corroborate the data from binding assays, demonstrating that CGP7930 enhances the functional response of GABAB receptors to agonists.

While initially characterized as a GABAB receptor PAM, further investigation has revealed a more complex pharmacological profile for CGP7930, questioning its selectivity. Studies have shown that CGP7930 also interacts with GABAA receptors and GIRK channels, often at concentrations that overlap with its activity at GABAB receptors nih.govucl.ac.uknih.gov. At concentrations above 3 μM, CGP7930 can inhibit GABAB receptor signaling by directly blocking GIRK channels nih.gov.

This lack of specificity indicates that CGP7930 is not a selective GABAB receptor PAM ucl.ac.uknih.gov. Research comparing its effects on different GABAA receptor isoforms (predominantly synaptic and extrasynaptic types) showed no clear subtype selectivity for its actions at GABAA receptors either ucl.ac.uknih.gov. This broad activity profile suggests that the physiological effects observed with CGP7930 administration are likely due to its actions on multiple targets, including both GABAA and GABAB receptors, as well as potassium channels nih.govnih.gov.

The modulation of GABAB receptors by compounds like CGP7930 has significant implications for synaptic transmission. GABAB receptors are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically, where they mediate slow inhibitory postsynaptic potentials.

In vitro studies in rat hippocampal CA1 area have demonstrated that CGP7930 can differentially modulate synaptic transmission tocris.com. It has been observed to affect inhibitory postsynaptic currents (IPSCs). Specifically, in hippocampal neuron cultures, allosteric modulation by CGP7930 resulted in prolonged rise and decay times of IPSCs and a reduction in the frequency of these currents nih.govucl.ac.uknih.gov. The potentiation of GABAA receptor-mediated tonic inhibition has also been reported nih.govucl.ac.uk. These effects on both phasic (synaptic) and tonic (extrasynaptic) inhibition highlight the compound's ability to significantly alter the inhibitory tone in neuronal circuits nih.govucl.ac.uk.

A growing body of evidence indicates that this compound analogues, such as CGP7930, are not exclusively active at GABAB receptors but also interact significantly with ionotropic GABAA receptors nih.govucl.ac.uknih.gov. Phenolic compounds, in general, are known to be a diverse group of GABAA receptor modulators nih.govnih.govresearchgate.netsmith.edu.

CGP7930 has been identified as a potent positive allosteric modulator of GABAA receptors, acting as an efficacious and potent ligand tocris.comnih.gov. It increases the potency and efficacy of GABA at recombinant GABAA receptors expressed in HEK-293 cells, with EC50 values of 1.0 μM and 1.7 μM at α4β3δ and α1β2γ2L receptors, respectively tocris.com. In cultured hippocampal neurons, CGP7930 potentiates GABAA receptor currents elicited by the agonist muscimol in a concentration-dependent manner, with an EC50 of 2.0 μM tocris.com. The modulatory effects include prolonging the activation and decay kinetics of synaptic GABAA receptors nih.gov. This evidence demonstrates that CGP7930 is approximately equipotent at both GABAA and GABAB receptors, a critical consideration for its use as a pharmacological tool nih.gov.

Estrogen Receptor Binding Affinity (in vitro)

In vitro studies have demonstrated that this compound, also known as 4-tert-amylphenol or 4-tert-pentylphenol, and its structural analogues exhibit binding affinity for estrogen receptors (ER). These compounds are classified as xenoestrogens, which are exogenous agents that can mimic the effects of endogenous estrogen. The binding of these alkylphenols to estrogen receptors, such as ERα and ERβ, can initiate estrogenic responses in sensitive cells.

Competitive binding assays are commonly employed to determine the affinity of these compounds for the estrogen receptor. In these assays, the test chemical's ability to displace a radiolabeled estrogen, typically 17β-estradiol, from the receptor is measured. The results of such assays have confirmed that 4-tert-pentylphenol and the structurally similar 4-tert-butylphenol act as estrogen receptor agonists. Their binding to the estrogen receptor of rainbow trout has been specifically demonstrated, indicating the potential for these chemicals to induce endocrine-mediated effects.

The estrogenic activity of these compounds has been further characterized in reporter cell lines, where they have been shown to activate both ERα and ERβ. service.gov.uk The degree of estrogenicity is influenced by the structure of the alkyl side chain. Generally, a longer side chain correlates with a greater binding affinity for the ER. For instance, the binding affinity follows the general trend of nonylphenol > octylphenol > amylphenol > butylphenol. industrialchemicals.gov.au However, this trend has its limits, as excessively long side chains may reduce binding affinity.

The table below summarizes the estrogen receptor binding affinity for a selection of alkylphenols, providing a comparative view of their relative potencies.

| Compound | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Receptor Subtype Specificity (if known) |

|---|---|---|

| 4-tert-Pentylphenol | Data not uniformly reported in RBA %; noted for weak estrogenic activity nih.gov | Agonist activity observed |

| 4-tert-Butylphenol | Weak estrogenic activity nih.gov | ERα and ERβ agonist |

| 4-tert-Octylphenol | Weak to moderate affinity service.gov.uk | ERα and ERβ agonist service.gov.uk |

| Nonylphenol | Generally higher than octylphenol industrialchemicals.gov.au | ER agonist industrialchemicals.gov.au |

| Bisphenol A | High estrogenic activity service.gov.uk | ERα and ERβ agonist service.gov.uk |

Exploration of Other Potential Molecular Targets (e.g., Ion Channels, Enzymes)

Beyond the well-documented interaction with estrogen receptors, research into other potential molecular targets for this compound and its analogues is ongoing. These investigations aim to uncover additional mechanisms through which these compounds may exert biological effects.

Ion Channels: Some studies have suggested that alkylphenols may interact with ion channels. For example, a range of alkylphenols, including 4-ethylphenol, 4-propylphenol, and 4-pentylphenol, have been shown to act as agonists for the Transient Receptor Potential Ankryin 1 (TRPA1) channel. tcichemicals.com TRPA1 is a polymodal nociceptor involved in sensing chemical, thermal, and mechanical stimuli. tcichemicals.com The activity of these alkylphenols on TRPA1 channels appears to be dependent on the length of their alkyl chain. tcichemicals.com

Enzymes: The metabolism of 4-tert-pentylphenol is expected to involve phase I and phase II enzymes in the liver. nih.gov This implies an interaction with enzymatic systems, such as cytochrome P450 monooxygenases for hydroxylation, followed by conjugation reactions like glucuronidation and sulfation. nih.gov While this represents a biochemical interaction, it is primarily a metabolic process rather than a modulatory or inhibitory targeting of the enzyme's primary function. In silico predictions for the analogue 4-octylphenol suggest a high activity towards cytochrome P450 isoenzymes. nih.gov

Enzyme Inhibition Mechanisms (in vitro)

The interaction of chemical compounds with enzymes can lead to the inhibition of their catalytic activity. This inhibition can occur through various mechanisms, which are typically classified based on how the inhibitor interacts with the enzyme and its substrate.

Reversible Inhibition (Competitive, Non-Competitive, Mixed-Type, Uncompetitive)

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the possibility of the inhibitor detaching and the enzyme regaining its function.

Competitive Inhibition: In this mode, the inhibitor is structurally similar to the substrate and competes for the same active site on the enzyme. mdpi.com The binding of the inhibitor to the active site prevents the substrate from binding. researchgate.net This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax).

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. This binding alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. Consequently, non-competitive inhibition decreases the Vmax but does not change the Km.

Mixed-Type Inhibition: This form of inhibition also involves the inhibitor binding to an allosteric site, but it has a different affinity for the free enzyme and the enzyme-substrate complex. Mixed inhibition typically results in a decrease in Vmax and a change (either an increase or a decrease) in Km.

Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event stabilizes the ES complex and prevents the formation of the product. Uncompetitive inhibition leads to a decrease in both Vmax and Km.

While these are the fundamental mechanisms of reversible enzyme inhibition, specific in vitro studies detailing which of these mechanisms are employed by this compound or its direct analogues are not extensively available in the current body of literature.

Partial Reversible Inhibition

Partial reversible inhibition occurs when the binding of an inhibitor to an enzyme does not completely abolish its catalytic activity but rather reduces it. In this scenario, the enzyme-inhibitor-substrate complex can still proceed to form a product, albeit at a slower rate than the uninhibited enzyme-substrate complex. This is in contrast to complete inhibition, where the formation of the product is entirely blocked when the inhibitor is bound.

Allosteric Enzyme Modulation

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule, known as an allosteric modulator or effector, to a site other than the enzyme's active site. This binding induces a conformational change in the enzyme, which in turn alters the properties of the active site.

Allosteric modulators can be either activators or inhibitors.

Allosteric Activators: These molecules enhance the enzyme's activity. They may do so by stabilizing a more active conformation of the enzyme, thereby increasing its affinity for the substrate or its catalytic rate.

Allosteric Inhibitors: These molecules decrease the enzyme's activity. They typically bind to the allosteric site and stabilize a less active conformation of the enzyme.

Allosteric regulation is a key mechanism for controlling metabolic pathways within cells. Specific data on the allosteric enzyme modulation by this compound is not detailed in the available research.

Cellular Pathway Modulation (in vitro studies)

In vitro studies using cell cultures have provided insights into how analogues of this compound can modulate various cellular signaling pathways.

One study investigating the effects of 4-pentylphenol on murine splenocytes found that it inhibited the populations of T-lymphocytes and reduced the production of cytokines and granzyme B. This suggests that this compound can modulate immune response pathways in vitro.

Research on 4-octylphenol in the human liver cell line HepG2 has shown that it can cause a reduction in cell viability in a dose-dependent manner. nih.gov Further investigation revealed that 4-octylphenol can reduce the entry of cells into the S-phase of the cell cycle and induce apoptosis, as indicated by the activation of caspase-3 and chromatin fragmentation. nih.gov Additionally, this compound was found to stimulate autophagy, evidenced by a decrease in the p62 protein and an increase in LC3-II levels. nih.gov These findings indicate that 4-octylphenol can interfere with fundamental cellular processes such as cell cycle progression, programmed cell death, and autophagy. nih.gov

The table below summarizes some of the observed effects of analogues of this compound on cellular pathways in in vitro models.

| Compound Analogue | Cell Model | Observed Effect | Modulated Pathway/Process |

|---|---|---|---|

| 4-Pentylphenol | Murine Splenocytes | Decreased T-lymphocyte populations and cytokine/granzyme B production | Immune response pathways |

| 4-Octylphenol | Human HepG2 cells | Reduced cell viability, decreased entry into S-phase, induced apoptosis nih.gov | Cell Cycle, Apoptosis nih.gov |

| 4-Octylphenol | Human HepG2 cells | Stimulated autophagy (decreased p62, increased LC3-II) nih.gov | Autophagy nih.gov |

Oxidative Stress Modulation

Alkylphenols such as 4-tert-butylphenol and 4-tert-octylphenol have been shown to modulate oxidative stress in various biological systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.

4-tert-butylphenol (4-TBP): Research has demonstrated that 4-TBP can induce oxidative stress in melanocytes, the pigment-producing cells in the skin nih.govamjpathol.orgresearchgate.netechemi.com. Exposure to 4-TBP leads to an increase in ROS within these cells nih.gov. Studies have indicated that melanocytes from individuals with vitiligo, a condition characterized by skin depigmentation, are more sensitive to the oxidative stress induced by 4-TBP nih.govamjpathol.orgechemi.com. The application of the antioxidant enzyme catalase was found to significantly reduce the death of these melanocytes, underscoring the role of oxidative stress in 4-TBP's mechanism of toxicity nih.govamjpathol.org.

4-tert-octylphenol (OP): Studies on OP have also highlighted its capacity to induce oxidative stress. In animal models, prenatal exposure to 4-tert-octylphenol was shown to induce oxidative stress in the testis of rats by diminishing the activities of crucial antioxidant enzymes such as superoxide dismutase and catalase biolifejournals.com. This disruption of the antioxidant defense system can lead to cellular damage. Furthermore, other studies have corroborated that OP can increase oxidative stress by upsetting the balance between pro-oxidants and antioxidants within cells researchgate.netnih.gov.

Table 1: Effects of this compound Analogues on Oxidative Stress

| Compound | Biological System | Observed Effect | Reference |

|---|---|---|---|

| 4-tert-butylphenol (4-TBP) | Melanocytes | Induction of Reactive Oxygen Species (ROS) | nih.gov |

| 4-tert-butylphenol (4-TBP) | Melanocytes from vitiligo patients | Increased sensitivity to oxidative stress-induced cell death | nih.govamjpathol.orgechemi.com |

| 4-tert-octylphenol (OP) | Rat Testis | Decreased activity of antioxidant enzymes (Superoxide Dismutase, Catalase) | biolifejournals.com |

| 4-tert-octylphenol (OP) | Male Albino Rats | Disturbance of the pro-oxidant/antioxidant balance | researchgate.netnih.gov |

Induction of Apoptosis in Cancer Cell Lines (in vitro)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Certain phenolic compounds have been investigated for their ability to induce apoptosis in cancer cells.

4-tert-butylphenol (4-TBP): The pro-oxidant effects of 4-TBP are linked to its ability to induce apoptosis. In human melanocytes, 4-TBP has been described as an apoptosis-inducing agent researchgate.net. This effect is believed to be a consequence of the oxidative stress it causes within the cells.

4-tert-octylphenol (OP): Research on OP has shown its involvement in apoptotic pathways in different cell types. It has been found to cause apoptosis of testicular germ cells and Sertoli cells biolifejournals.com. In the context of cancer, studies on the human breast cancer cell line MCF-7 have shown that while OP is a potent stimulator of cell proliferation, it can also reduce the rate of apoptosis nih.govsemanticscholar.org. Specifically, at a concentration of 10-6M, OP was observed to produce the lowest rate of apoptosis in MCF-7 cells nih.gov. Conversely, in neuronal progenitor cells, perinatal exposure to OP was found to induce apoptosis nih.govresearchgate.net.

Modulation of Cell Proliferation and Inflammatory Signaling

The influence of alkylphenols on cell proliferation and inflammatory pathways is a significant area of research, particularly in the context of endocrine disruption and cancer biology.

4-tert-butylphenol (4-TBP): In aquatic toxicology studies, 4-tBP has been shown to induce an inflammatory response in the liver of fish, which is likely associated with the oxidative stress it causes nih.gov. This inflammatory response was characterized by a significant increase in inflammatory cells nih.gov.

4-tert-octylphenol (OP): OP is recognized for its estrogenic activity and its ability to stimulate the proliferation of hormone-responsive cancer cells. In the human breast cancer cell line MCF-7, OP has been identified as a very potent stimulator of cell proliferation nih.gov. This effect is thought to be mediated through an estrogen receptor-mediated signaling pathway nih.gov. Beyond its effects on cancer cells, OP has also been shown to modulate inflammatory signaling. In human macrophage-like THP-1 cells, OP was found to disturb the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-8 nih.gov.

Table 2: Modulation of Cell Proliferation and Inflammation by Analogues

| Compound | Cell Line/Organism | Effect on Proliferation | Effect on Inflammatory Signaling | Reference |

|---|---|---|---|---|

| 4-tert-butylphenol (4-TBP) | Cyprinus carpio L. (Carp) Liver | - | Induction of inflammatory cell infiltration | nih.gov |

| 4-tert-octylphenol (OP) | MCF-7 (Human Breast Cancer) | Potent stimulation | - | nih.govsemanticscholar.org |

| 4-tert-octylphenol (OP) | THP-1 (Human Macrophage-like) | - | Disturbance of TNF-α, IL-1β, and IL-8 secretion | nih.gov |

Antioxidant Properties and Free Radical Scavenging Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions.

4-tert-butylphenol (4-TBP): Despite its pro-oxidant effects in certain biological contexts, 4-TBP is also utilized commercially as an antioxidant and stabilizer in the production of polymers like plastics and rubber guidechem.com. Its mechanism of action in these applications involves the scavenging of free radicals and the inhibition of oxidative reactions, which helps to prevent the degradation of the polymer materials guidechem.com.

The antioxidant activity of related compounds has also been noted. For instance, 2,4-di-tert-butylphenol (B135424), another analogue, has been reported to possess antioxidant activity nih.gov. Furthermore, the antioxidant properties of 3,5-di-tert-butylphenol have been demonstrated through its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals google.com. The steric hindrance provided by the bulky tert-butyl groups can influence the radical scavenging efficiency of these phenolic compounds.

While there is a lack of direct studies on the free radical scavenging activity of this compound itself, the known antioxidant applications of its close analogues suggest that it may also possess similar properties. The presence of the phenolic hydroxyl group is a key structural feature for this activity.

Environmental Fate and Degradation of 4 2,2 Dimethylpropyl Phenol

Environmental Release and Distribution Pathways

Industrial Effluents and Wastewater Treatment Systems

4-(2,2-Dimethylpropyl)phenol is utilized as a chemical intermediate, primarily in the production of phenolic resins, and also finds application as a germicide in cleaning solutions. service.gov.uk These industrial activities represent potential sources of its release into the environment. Effluents from manufacturing facilities and wastewater from commercial and domestic use of products containing this compound can introduce it into wastewater treatment systems. industrialchemicals.gov.au Phenolic compounds, in general, are characteristic pollutants in wastewater from industries such as chemicals, petrochemicals, pharmaceuticals, and textiles. nih.gov

While specific data on the fate of this compound in wastewater treatment plants (WWTPs) is limited, the behavior of similar alkylphenols, such as 4-tert-butylphenol, provides some insight. Studies have detected 4-tert-butylphenol in both the influent and effluent of WWTPs, with concentrations decreasing after secondary treatment, indicating that some level of removal occurs. industrialchemicals.gov.au However, the presence of these compounds in treated effluent suggests that complete removal is not always achieved, leading to their discharge into receiving surface waters. industrialchemicals.gov.au The effectiveness of biological treatment processes, common in WWTPs, can be inhibited by high concentrations of phenolic compounds. mdpi.com Therefore, the concentration of this compound in industrial wastewater is a critical factor influencing its fate during treatment. rsc.org

Partitioning to Soil and Sediment

Once released into the environment, this compound is expected to partition primarily to soil and sediment. service.gov.uk This behavior is governed by its soil adsorption coefficient (log Koc), which is estimated to be 3.4, indicating low mobility in soil. industrialchemicals.gov.au The partitioning of organic pollutants between water and soil or sediment is largely influenced by the organic matter content of the solid phase. usgs.gov